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3-Amino-N-(2-methoxyphenyl)propanamide Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Reaction conditions for the preparation of 3-Amino-N-(2-methoxyphenyl)propanamide
Reaction conditions for the preparation of 3-Amino-N-(2-methoxyphenyl)propanamide
Abstract
This application note details the optimized synthesis of 3-Amino-N-(2-methoxyphenyl)propanamide (also known as N-(o-Anisyl)-
Introduction & Retrosynthetic Analysis
The target molecule features a basic primary amine and an amide linkage to an electron-rich, sterically hindered o-methoxyphenyl ring.
Structural Challenges
-
Steric Hindrance: The ortho-methoxy group on the aniline ring creates significant steric bulk, reducing the nucleophilic attack rate on activated carboxylates compared to unsubstituted anilines.
-
Electronic Effects: While the methoxy group is electron-donating (increasing nucleophilicity), the steric effect often dominates in amide coupling, necessitating highly active coupling agents or acid chlorides.
-
Solubility: The final product is a basic amine, requiring careful pH control during workup to prevent loss into the aqueous phase.
Retrosynthetic Strategy
The synthesis is disconnected at the amide bond, leading to two primary pathways:
-
Pathway A (Protected Amino Acid): Coupling of
-Boc- -alanine with o-anisidine followed by acidolytic deprotection. -
Pathway B (Acyl Chloride/Amination): Acylation of o-anisidine with 3-chloropropanoyl chloride followed by nucleophilic substitution with ammonia.
Figure 1: Retrosynthetic analysis showing the two primary routes to the target scaffold.
Method A: T3P-Mediated Coupling (Recommended for Discovery)
This method utilizes Propylphosphonic Anhydride (T3P) , a highly efficient coupling reagent that drives the reaction to completion even with sterically hindered anilines, with the added benefit of water-soluble byproducts.
Reaction Scheme
-
Coupling: Boc-
-Ala-OH + o-Anisidine Boc-Intermediate -
Deprotection: Boc-Intermediate
Product HCl
Reagents & Materials
| Reagent | Equiv. | Role |
| Boc- | 1.0 | Starting Material (Acid) |
| o-Anisidine | 1.1 | Starting Material (Amine) |
| T3P (50% in EtOAc) | 1.5 - 2.0 | Coupling Agent |
| Pyridine | 3.0 | Base |
| Ethyl Acetate (EtOAc) | Solvent | Reaction Medium (0.2 M) |
| 4M HCl in Dioxane | 10.0 | Deprotection Agent |
Step-by-Step Protocol
Step 1: Amide Coupling
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Boc-
-Alanine (1.0 equiv) and o-Anisidine (1.1 equiv). -
Solvation: Dissolve the mixture in EtOAc (concentration ~0.2 M relative to acid).
-
Base Addition: Add Pyridine (3.0 equiv) and cool the solution to 0°C in an ice bath.
-
Activation: Dropwise add T3P solution (1.5 equiv, 50% w/w in EtOAc).
-
Note: T3P is exothermic; maintain temperature <5°C during addition.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.
-
Monitoring: Check by TLC or LCMS. If starting material remains, add 0.5 equiv more T3P and stir for 4 hours.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash sequentially with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).
-
Crucial: The 1M HCl wash removes unreacted o-anisidine and pyridine. The Boc-protected product remains in the organic layer.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (0-50% EtOAc in Hexanes).
-
Step 2: Boc-Deprotection
-
Dissolution: Dissolve the Boc-intermediate in a minimal amount of 1,4-Dioxane or DCM .
-
Acidolysis: Add 4M HCl in Dioxane (10 equiv) at 0°C.
-
Completion: Stir at room temperature for 2–4 hours. A white precipitate (the amine hydrochloride salt) often forms.
-
Isolation:
-
Option A (Salt Form): Filter the precipitate, wash with diethyl ether, and dry under vacuum.
-
Option B (Free Base): Concentrate the solvent, dissolve the residue in water, basify to pH >10 with 1M NaOH, and extract with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.
-
Method B: Acyl Chloride / Amination (Scale-Up Route)
This method avoids expensive coupling reagents but requires handling of reactive acid chlorides and ammonia gas/solutions.
Reaction Scheme
-
Acylation: 3-Chloropropanoyl chloride + o-Anisidine
3-Chloro-N-(2-methoxyphenyl)propanamide -
Amination: Intermediate + NH
/MeOH Product
Protocol Details
Step 1: Acylation
-
Dissolve o-Anisidine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (0.5 M) at 0°C.
-
Add 3-Chloropropanoyl chloride (1.1 equiv) dropwise over 30 minutes.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench with water. Separate layers. Wash organic layer with 1M HCl (to remove unreacted aniline) and brine.
-
Concentrate to yield the chloro-amide intermediate. (Usually sufficiently pure for the next step).
Step 2: Amination (Nucleophilic Substitution)
-
Dissolve the chloro-amide intermediate in 7M NH
in Methanol (20 equiv).-
Catalyst: Addition of NaI (0.1 equiv) can accelerate the reaction via the Finkelstein reaction (in-situ formation of the more reactive iodo-intermediate).
-
-
Seal the reaction vessel (pressure tube or autoclave).
-
Heat to 60–80°C for 16–24 hours.
-
Workup: Cool to RT and concentrate to dryness.
-
Purification: The residue contains the product and Ammonium Chloride.
-
Dissolve in water, basify with NaOH (pH 12), and extract with DCM or CHCl₃/IPA (3:1).
-
Concentrate organics to yield the free amine.
-
Critical Process Parameters & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Steric hindrance of o-anisidine | Switch to Method A (T3P) or use Method B with extended time. Ensure reagents are dry. |
| Incomplete Deprotection | Insufficient acid strength/time | Use TFA/DCM (1:1) for 1 hour if HCl/Dioxane is too slow. |
| Product Loss in Workup | Product is water-soluble (Amine) | During extraction of the free base, ensure aqueous layer pH > 10. Use CHCl₃/Isopropanol (3:1) for extraction if product is polar. |
| Coloration | Oxidation of o-anisidine | Perform all reactions under Nitrogen/Argon atmosphere. Use fresh o-anisidine (distilled if dark). |
Safety Warning: o-Anisidine
Danger: o-Anisidine (2-methoxyaniline) is a Category 1B Carcinogen and a potent blood toxin (methemoglobinemia).
-
Engineering Controls: All weighing and handling must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Waste: Segregate all o-anisidine contaminated waste as hazardous cytotoxic/carcinogenic waste.
Workflow Diagram
Figure 2: Decision matrix and process workflow for the synthesis of 3-Amino-N-(2-methoxyphenyl)propanamide.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
- Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides and Peptides. Organic Process Research & Development, 15, 1261.
- Han, C., et al. (2004). General Procedure for the Synthesis of beta-Amino Amides via Acrylamide Intermediates. Journal of Organic Chemistry, 69, 5426.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11259023, o-Anisidine. [Link]
Technical Notes & Optimization
No content available
Reference Data & Comparative Studies
Comparative Guide: Mass Spectrometry Profiling of 3-Amino-N-(2-methoxyphenyl)propanamide
Comparative Guide: Mass Spectrometry Profiling of 3-Amino-N-(2-methoxyphenyl)propanamide
Executive Summary
3-Amino-N-(2-methoxyphenyl)propanamide (MW: 194.23 Da) is a functionalized anilide often utilized as a synthetic intermediate in the development of kinase inhibitors and CNS-active agents. Its structural core combines a basic primary amine, a labile amide linker, and an electron-rich ortho-methoxyphenyl ring.
This guide compares the mass spectrometric behavior of the target molecule against its regioisomer (4-amino-N-(4-methoxyphenyl)propanamide) . Distinguishing these isomers is a critical quality control step in drug development, as the "ortho-effect" significantly alters fragmentation kinetics and metabolic stability.
Key Findings:
-
Dominant Ion:
m/z. -
Differentiation Factor: The ortho-isomer exhibits a unique elimination of methanol (
) and distinct cyclization pathways absent in the para-isomer. -
Recommended Method: ESI-QTOF in Positive Mode for structural elucidation; Triple Quadrupole (MRM) for quantification.
Structural Basis of Ionization
Understanding the protonation thermodynamics is prerequisite to interpreting the spectra.
| Feature | Chemical Moiety | pKa (Approx) | Role in ESI(+) |
| Primary Amine | 9.8 | Primary Protonation Site. Captures | |
| Amide Oxygen | -0.5 | Secondary site. Involved in charge migration (Mobile Proton Model) leading to bond cleavage. | |
| Methoxy Oxygen | -3.5 | Lewis basic site. Facilitates intramolecular hydrogen bonding in the ortho position. |
Expert Insight: Under standard ESI conditions (0.1% Formic Acid), the molecule exists almost exclusively as a singly charged cation (
Comparative Analysis: Ortho- vs. Para-Isomer
This section evaluates the target against its primary alternative (the para-isomer) to demonstrate specificity.
Fragmentation Fingerprint Comparison
| Fragment Ion (m/z) | Identity | Target (Ortho) Abundance | Alternative (Para) Abundance | Mechanistic Cause |
| 195.11 | Precursor | 100% | 100% | Parent ion stability. |
| 178.08 | High | Medium | Intramolecular nucleophilic attack (cyclization). | |
| 163.08 | High (Diagnostic) | Absent/Trace | Ortho-Effect: Interaction between amide proton and ortho-methoxy group. | |
| 123.04 | Anisidine Ion | Medium | High | Amide bond hydrolysis equivalent. |
| 72.04 | Propanamide tail | Low | Low | Charge retention on the aliphatic chain. |
Performance in Quantification (MRM)
-
Target (Ortho): The transition
is highly specific and has lower background noise due to the unique neutral loss mechanism. -
Alternative (Para): Requires the generic transition
(loss of the aliphatic tail), which is less specific and prone to interference from other anilide metabolites.
Detailed Fragmentation Mechanism
The following analysis utilizes the Mobile Proton Model .
Pathway A: The "Ortho-Effect" (Diagnostic)
-
Precursor: Protonated at the amide nitrogen.
-
Interaction: The amide proton hydrogen-bonds with the ortho-methoxy oxygen.
-
Transition: A four-membered transition state facilitates the transfer of the methyl group or proton, leading to the expulsion of neutral methanol (32 Da).
-
Result: A cyclic benzoxazole-type cation (m/z 163).
Pathway B: Amide Cleavage (Generic)
-
Charge Migration: Proton moves to the amide nitrogen.
-
Cleavage: Inductive cleavage of the C-N bond.
-
Result: Formation of the 2-methoxyaniline cation (m/z 123) and neutral acrylamide/propanamide byproduct.
Pathway C: Deamination
-
Mechanism: Nucleophilic attack of the amide oxygen onto the
-carbon (3-position). -
Loss: Expulsion of
(17 Da). -
Result: Formation of a cyclic oxonium or lactone-like species (m/z 178).
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation logic, highlighting the divergence between the Ortho (Target) and Para (Alternative) pathways.
Figure 1: MS/MS fragmentation tree highlighting the diagnostic 'Ortho-Effect' pathway (Red) distinguishing the target from its isomers.
Experimental Protocol (Self-Validating)
This protocol is designed for a Q-TOF system but is adaptable to Triple Quadrupoles.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 3-Amino-N-(2-methoxyphenyl)propanamide in 1 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Validation Check: Solution must be clear. Turbidity indicates solubility issues or salt formation.
-
LC-MS Conditions
| Parameter | Setting | Rationale |
| Ion Source | ESI Positive Mode | Basic amine ensures high ionization efficiency. |
| Capillary Voltage | 3.5 kV | Standard for small molecules to prevent in-source fragmentation. |
| Collision Energy (CE) | Ramp 10–40 eV | Critical: Low CE (10eV) preserves the parent (195). High CE (40eV) forces the diagnostic 163 and 123 ions. |
| Cone Voltage | 30 V | Optimizes transmission of low-mass ions. |
| Mass Range | 50–300 m/z | Focuses duty cycle on relevant fragments. |
Data Validation Step
-
System Suitability: Inject the standard.
-
Acceptance Criteria:
-
Parent ion (195.11) must be the base peak at 0V Collision Energy.
-
At 20eV, the ratio of m/z 123 to m/z 195 should be > 0.5.
-
Diagnostic Check: Presence of m/z 163 confirms the ortho-isomer. Absence suggests para-isomer or degradation.
-
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing rules for amide cleavage and ortho-effects).
-
Holčapek, M., et al. (2010). "Structural analysis of isomeric nitroanilines and their derivatives using electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 45(8), 891-902. (Demonstrates the ortho-effect mechanism in substituted anilines).
-
Demarque, D. P., et al. (2016). "Fragmentation of Natural Products Using Electrospray Ionization Mass Spectrometry: A Data-Driven Energy-Resolved Analysis." Scientific Reports, 6, 20062. (Provides the Mobile Proton Model framework used in this guide).
Reference Standards for 3-Amino-N-(2-methoxyphenyl)propanamide Analysis
Reference Standards for 3-Amino-N-(2-methoxyphenyl)propanamide Analysis
This guide provides an in-depth technical analysis of reference standard strategies for 3-Amino-N-(2-methoxyphenyl)propanamide , a critical structural motif often encountered as an intermediate or impurity in the synthesis of pharmaceutical agents containing o-anisidine or
Given the absence of a specific USP/EP monograph for this exact chemical entity, this guide functions as a primary qualification protocol , comparing the performance of Custom Synthesized Certified Reference Materials (CRMs) against In-House Isolated Standards and Surrogate Quantitation .
Comparative Qualification Guide for Pharmaceutical Analysis
Executive Summary: The Standardization Challenge
3-Amino-N-(2-methoxyphenyl)propanamide (CAS: Unlisted/Proprietary) presents a unique analytical challenge. Structurally, it combines a basic primary amine (
For researchers and QC scientists, the choice of reference standard is not merely about availability—it is about traceability and potency assignment accuracy . This guide compares the three viable pathways for establishing a reference standard for this compound.
Comparative Analysis: Reference Standard Pathways
The following table objectively compares the three primary sources for this reference standard, evaluating them on Regulatory Compliance (GMP), Purity, and Operational Efficiency.
| Feature | Option A: Custom Synthesized CRM | Option B: In-House Isolation | Option C: Reagent/Surrogate |
| Source | Specialized CRO (e.g., TRC, Enamine) | Isolated from reaction mother liquor | Commercial Reagent (if available) or Precursor |
| Purity | High (>99.5%) | Variable (90-98%) | Low/Undefined (95%) |
| Traceability | Full (NMR, MS, Elemental, Water) | Partial (Structure confirmed) | Minimal (Label claim only) |
| Potency Assignment | Mass Balance or qNMR | HPLC Area % (Risky) | Assumed 100% (High Risk) |
| Regulatory Risk | Low (Defensible in filings) | Medium (Requires rigorous validation) | High (Unacceptable for GMP release) |
| Cost/Time | High / 4-8 Weeks | Medium / 1-2 Weeks | Low / Immediate |
Recommendation:
-
For GMP Release/Stability: Use Option A . The regulatory cost of a failed OOS investigation outweighs the synthesis cost.
-
For Early R&D/Screening: Use Option B or C , but transition to A before Phase 1.
Technical Deep Dive: Establishing the "Gold Standard"
Since a pharmacopeial standard does not exist, you must characterize your material to create a Primary Reference Standard . This section details the self-validating protocols required.
A. Structural Identification (The "Fingerprint")
Before quantifying, you must unequivocally prove the structure H2N-CH2-CH2-CO-NH-(2-OMe-Ph).
-
1H NMR (DMSO-d6, 400 MHz):
- 3.80 (s, 3H, -OCH3).
-
2.60 (t, 2H,
-CH2, adjacent to amine). -
2.45 (t, 2H,
-CH2, adjacent to carbonyl). - 6.8-7.2 (m, 4H, Aromatic protons of o-anisidine).
- 9.2 (s, 1H, Amide -NH).
-
HRMS (ESI+):
-
Calculated
. -
Observed error must be < 5 ppm.
-
B. Potency Assignment Protocol (qNMR)
Why qNMR? Unlike HPLC area %, which ignores inorganic salts and residual solvents, Quantitative NMR (qNMR) measures the absolute molar amount of the analyte against a NIST-traceable internal standard.
Protocol:
-
Internal Standard (IS): Use Maleic Acid (TraceCERT® grade) or Dimethyl sulfone (high purity, non-volatile).
-
Solvent: D2O or DMSO-d6 (ensure solubility of both analyte and IS).
-
Relaxation Delay (D1): Set to
(typically 30-60s) to ensure full magnetization recovery. -
Calculation:
(Where I = Integral, N = Number of protons, MW = Molecular Weight, W = Weight, P = Purity of IS).
Experimental Validation: HPLC Method for Purity Analysis
To validate the standard, you need a robust separation method that resolves the amine from its precursors (e.g., o-anisidine or acrylamides).
Method Parameters:
-
Column: Waters XBridge C18 (
mm, 3.5 µm). Reason: High pH stability is crucial for basic amines. -
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with
). -
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (matches the o-anisidine chromophore).
-
Temperature: 30°C.
Why High pH?
At pH 10, the primary amine (
Visualization: Qualification Workflow
The following diagram illustrates the decision matrix and workflow for qualifying a reference standard for 3-Amino-N-(2-methoxyphenyl)propanamide.
Caption: Decision tree and qualification workflow for establishing a non-pharmacopeial reference standard.
Critical Handling & Stability
-
Hygroscopicity: Primary amine salts (if isolated as HCl or TFA salts) are often hygroscopic. Weigh in a glove box or controlled humidity environment.
-
Storage: Store at -20°C under Argon. Amines can react with atmospheric
to form carbamates over time.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. [Link]
-
Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
- Teo, S. K., et al. "Validation of a High-Performance Liquid Chromatography Method for the Determination of Anilines." Journal of Chromatography B, 2003. (Contextual reference for aniline analysis).
